Abarelix

Catalog No.
S1768259
CAS No.
183552-38-7
M.F
C72H95ClN14O14
M. Wt
1416.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abarelix

CAS Number

183552-38-7

Product Name

Abarelix

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide

Molecular Formula

C72H95ClN14O14

Molecular Weight

1416.1 g/mol

InChI

InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1

InChI Key

AIWRTTMUVOZGPW-HSPKUQOVSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Plenaxis;PPI-149;Abarelix;Abarelix-Depot-M;R-3827;R3827;R 3827

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Prostate Cancer Treatment:

  • Alternative to Surgical Castration: Abarelix has been studied as a potential alternative to surgical castration (orchiectomy) in men with advanced prostate cancer. Research suggests it can effectively reduce testosterone levels, a crucial factor in prostate cancer growth, without the risks associated with surgery .
  • Avoiding Testosterone Surge: Unlike GnRH agonists, which initially cause a temporary rise in testosterone levels (known as a "flare"), abarelix directly blocks the receptors for GnRH, leading to a faster and more sustained suppression of testosterone .
  • Combination Therapy: Abarelix is also being investigated in combination with other prostate cancer treatments, such as radiation therapy or chemotherapy, to potentially improve treatment efficacy .

Understanding the Role of Follicle-Stimulating Hormone (FSH) in Prostate Cancer:

  • FSH Suppression: Abarelix's ability to suppress not only testosterone but also FSH levels has sparked interest in its role for prostate cancer progressing after traditional hormone therapy. Studies suggest that FSH may act as an independent growth factor for prostate cancer, and abarelix's unique suppression of both hormones might offer additional therapeutic benefits .
  • Ongoing Research: Ongoing research is exploring the optimal dosing schedules of abarelix to maximize FSH suppression and its potential impact on prostate cancer progression in patients who have undergone orchiectomy .

Other Potential Applications:

  • Endometriosis: Early-stage research suggests that abarelix might be beneficial in treating endometriosis by suppressing estrogen production . However, further research is needed to confirm its efficacy and safety compared to existing treatments.
  • Other Hormone-Sensitive Cancers: Abarelix's ability to suppress sex hormone production is being explored for its potential application in treating other hormone-sensitive cancers, such as breast cancer, but more research is needed in this area.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Boiling Point

1688.4±65.0 °C at 760 mmHg

Application

For treatment of advanced prostate cancer.

Appearance

Solid powder

Melting Point

N/A

Sequence

Ac-D-2-Nal-D-4-Cl-Phe-D-3-Pal-Ser-N-Me-Tyr-D-Asn-Leu-Lys(ipr)-Pro-D-Ala-NH2

Drug Indication

For palliative treatment of advanced prostate cancer.
FDA Label

Pharmacology

Used in the palliative treatment of advanced prostate cancer. Abarelix is a luteinizing hormone agonist that results in suppression of testicular or follicular steroidogenesis.
Abarelix is a synthetic decapeptide and antagonist of naturally occurring gonadotropin-releasing hormone (GnRH). Abarelix directly and competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with prostate hypertrophy or prostate cancer, since testosterone is required to sustain prostate growth.

MeSH Pharmacological Classification

Hormone Antagonists

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BX - Other hormone antagonists and related agents
L02BX01 - Abarelix

Mechanism of Action

Abarelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Other CAS

183552-38-7

Wikipedia

Abarelix

Biological Half Life

13.2 ± 3.2 days

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types